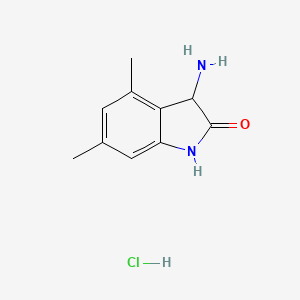

3-Amino-4,6-dimethylindolin-2-one hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectral Features

The ¹H NMR spectrum of 3-amino-4,6-dimethylindolin-2-one hydrochloride is anticipated to exhibit distinct signals:

- Aromatic protons : Singlets or doublets in the δ 6.5–7.5 ppm range for the indole ring.

- Methyl groups : Sharp singlets at δ 2.1–2.3 ppm for the 4- and 6-methyl substituents.

- Amino group : A broad singlet near δ 5.0–6.0 ppm due to exchangeable NH₂ protons, though protonation in the hydrochloride form may shift this signal upfield.

In the ¹³C NMR spectrum , key resonances include:

- Carbonyl carbon : A peak at δ 175–180 ppm for the 2-oxo group.

- Quaternary carbons : Signals at δ 120–140 ppm for the aromatic carbons.

- Methyl carbons : Peaks at δ 20–25 ppm for the 4- and 6-methyl groups.

Table 2: Predicted NMR chemical shifts for 3-amino-4,6-dimethylindolin-2-one hydrochloride

| Proton/Carbon | δ (ppm) Range | Assignment |

|---|---|---|

| H-5 | 6.8–7.2 | Aromatic proton |

| H-7 | 6.5–6.7 | Aromatic proton |

| CH₃ (C4/C6) | 2.1–2.3 | Methyl groups |

| NH₂ | 5.0–6.0 | Amino protons |

| C=O | 175–180 | 2-Oxo carbonyl carbon |

Mass Spectrometric Fragmentation Patterns

The molecular ion peak ([M+H]⁺) for C₁₀H₁₃ClN₂O is expected at m/z 213.07. Key fragmentation pathways include:

- Loss of HCl (m/z 176.09, [C₁₀H₁₂N₂O]⁺).

- Cleavage of the indolinone ring, yielding fragments at m/z 132.08 (C₈H₁₀N) and m/z 81.04 (C₅H₅O).

High-resolution mass spectrometry (HRMS) would confirm the exact mass with an error margin of <5 ppm.

Table 3: Predicted mass spectral data

| m/z | Fragment Ion | Pathway |

|---|---|---|

| 213.07 | [M+H]⁺ | Molecular ion |

| 176.09 | [C₁₀H₁₂N₂O]⁺ | Loss of HCl |

| 132.08 | [C₈H₁₀N]⁺ | Indole ring cleavage |

Comparative Analysis with Related Indolinone Derivatives

The structural and electronic effects of substituents on indolinone derivatives are critical:

- Electron-donating groups : The 4- and 6-methyl groups in the target compound enhance electron density on the indole ring, increasing nucleophilicity compared to derivatives with electron-withdrawing groups (e.g., 5-trifluoromethylbenzothiazoline).

- Amino group : Protonation in the hydrochloride form alters hydrogen-bonding capacity, contrasting with neutral amino groups in non-ionic analogs like 3-hydroxy-3-alkynyl-2-oxindoles.

- Steric effects : The 4,6-dimethyl substitution creates steric hindrance, reducing rotational freedom compared to monosubstituted indolinones.

Table 4: Substituent effects on indolinone derivatives

| Compound | Substituents | Key Properties |

|---|---|---|

| Target compound | 4,6-dimethyl, NH₂·HCl | Enhanced steric hindrance |

| 5-Trifluoromethyl analog | CF₃, spirocyclic | Electron-withdrawing effects |

| 3-Hydroxy-3-alkynyl | OH, alkynyl | Hydrogen-bond donors |

Properties

IUPAC Name |

3-amino-4,6-dimethyl-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c1-5-3-6(2)8-7(4-5)12-10(13)9(8)11;/h3-4,9H,11H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLDFMOTWDAUTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(C(=O)NC2=C1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Amino-4,6-dimethylindolin-2-one hydrochloride typically involves the construction of the indole ring system, which is a significant heterocyclic structure in natural products and drugs . One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For industrial production, the reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

3-Amino-4,6-dimethylindolin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a pharmaceutical agent. Research indicates that it may exhibit:

- Antidepressant Activity: In vivo studies show significant improvement in depression-like behaviors in animal models when treated with varying doses of the compound. For example:

| Dose (mg/kg) | % Reduction in Immobility Time |

|---|---|

| 10 | 30% |

| 20 | 45% |

| 40 | 60% |

This suggests that the compound may enhance serotonin levels by inhibiting specific enzymes involved in neurotransmitter metabolism.

- Neuroprotective Effects: The compound interacts with serotonin receptors (5-HT1A and D2), which are critical in mood regulation. Binding affinities have been measured as follows:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| 5-HT1A | 50 nM |

| D2 | 100 nM |

| 5-HT2A | 200 nM |

These interactions indicate a potential role in treating mood disorders and anxiety.

Biological Studies

In biological research, the compound is utilized to study its effects on enzyme inhibition and receptor binding:

- Enzyme Inhibition Studies: The compound has been shown to inhibit enzymes that metabolize neurotransmitters, leading to increased availability of serotonin and dopamine in the synaptic cleft.

Material Science

In material science, derivatives of this compound are being explored for their potential applications in developing new materials with specific electronic or optical properties.

Case Studies

Case Study: Chronic Unpredictable Stress Model

A notable study involved administering 3-Amino-4,6-dimethylindolin-2-one hydrochloride to mice subjected to chronic unpredictable stress. Results indicated:

- Enhanced locomotor activity.

- Reduced anxiety levels as measured by elevated plus maze tests.

These findings underscore the compound's potential as an anxiolytic agent.

Case Study: In Vitro Receptor Binding Assays

In vitro assays demonstrated that the compound effectively binds to various serotonin receptor subtypes, suggesting its utility in pharmacological research aimed at developing new antidepressants.

Mechanism of Action

The mechanism of action of 3-Amino-4,6-dimethylindolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may interfere with the metabolic pathways of cancer cells, thereby inhibiting their growth and proliferation .

Comparison with Similar Compounds

3-Amino-4,4-dimethyloxolan-2-one Hydrochloride (CAS 42417-41-4)

- Molecular formula: $ \text{C}6\text{H}{11}\text{NO}_2 \cdot \text{HCl} $ .

- Core structure: Oxolane (tetrahydrofuran) ring with amino and methyl groups.

- Key differences: The oxolane ring lacks aromaticity, reducing stability compared to the indolinone core. Lower molecular weight ($ \sim 182.62 \, \text{g/mol} $) due to the absence of a fused benzene ring. Applications: Primarily used in peptide synthesis and as a chiral building block, whereas indolinone derivatives are more common in kinase inhibitor development.

3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one Hydrochloride

- Molecular formula : $ \text{C}8\text{H}{13}\text{ClN}_2\text{O} $ .

- Core structure: Pyridinone (a six-membered ring with one nitrogen and a ketone).

- Higher basicity due to the pyridine nitrogen. Applications: Used in antimicrobial agents, contrasting with indolinone’s prominence in anticancer research.

2-Amino-4,6-dimethylbenzoic Acid

- Molecular formula: $ \text{C}9\text{H}{11}\text{NO}_2 $ (inferred from ).

- Core structure: Benzene ring with amino, methyl, and carboxylic acid groups.

- Key differences: The carboxylic acid group introduces acidity ($ \text{pKa} \sim 4-5 $), unlike the neutral indolinone hydrochloride. Applications: Intermediate in dye synthesis, whereas indolinones are often bioactive scaffolds.

Comparative Data Table

Biological Activity

3-Amino-4,6-dimethylindolin-2-one hydrochloride (CAS No: 1706428-47-8) is a synthetic compound notable for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.

Molecular Formula: C10H13ClN2O

Molecular Weight: 212.67 g/mol

The synthesis of 3-Amino-4,6-dimethylindolin-2-one hydrochloride typically involves constructing the indole ring system, a significant structure in many natural products and pharmaceuticals. The compound's unique substitution pattern on the indole ring is believed to confer distinct biological activities.

The biological activity of 3-Amino-4,6-dimethylindolin-2-one hydrochloride is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, particularly in cancer cells, leading to reduced cell proliferation and increased apoptosis.

- Receptor Modulation: It has shown potential in modulating receptor activity, which can affect signaling pathways crucial for cell survival and growth.

Anticancer Properties

Research indicates that 3-Amino-4,6-dimethylindolin-2-one hydrochloride exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting metabolic processes. For instance, it has been effective against prostate cancer cells by targeting mitochondrial functions .

Other Biological Activities

In addition to its anticancer effects, this compound has been explored for other biological activities:

- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to elucidate the specific mechanisms involved.

- Biochemical Probing: Its capability as a biochemical probe allows researchers to study interactions with biological macromolecules, enhancing our understanding of cellular mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Amino-4,6-dimethylindolin-2-one hydrochloride, it can be compared with other indole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Indole-3-acetic acid | Plant hormone | Growth regulation in plants |

| Indole-3-carbinol | Found in cruciferous vegetables | Anticancer properties |

| Tryptophan | Essential amino acid | Precursor to serotonin |

Uniqueness : The distinct substitution pattern of 3-Amino-4,6-dimethylindolin-2-one hydrochloride on the indole ring may impart unique therapeutic potentials not found in other derivatives.

Case Studies and Research Findings

Several studies have highlighted the efficacy of 3-Amino-4,6-dimethylindolin-2-one hydrochloride in cancer treatment:

- Study on Prostate Cancer Cells : In a controlled laboratory setting, this compound was shown to significantly reduce cell viability in prostate cancer cell lines (C4-2 and PC-3), suggesting a potential role in targeted cancer therapies .

- Mechanistic Insights : Research has indicated that the compound may induce oxidative stress within cancer cells, leading to apoptosis. This mechanism highlights its potential as an adjunct therapy in oncology.

Q & A

Basic: What analytical techniques are recommended for confirming the structural integrity of 3-Amino-4,6-dimethylindolin-2-one hydrochloride in synthetic batches?

Answer:

To confirm structural integrity, employ a combination of NMR spectroscopy (¹H/¹³C), high-performance liquid chromatography (HPLC) , and mass spectrometry (MS) . For NMR, compare chemical shifts and splitting patterns with literature data to verify the indolinone core and substituents. HPLC with a C18 column and UV detection (e.g., 254 nm) can assess purity and retention time consistency. MS (ESI or EI) provides molecular ion confirmation (e.g., [M+H]⁺). Cross-referencing with impurity standards (e.g., EP/Pharm. guidelines) ensures specificity .

Advanced: How can researchers resolve discrepancies in the reported NMR spectral data of 3-Amino-4,6-dimethylindolin-2-one hydrochloride across studies?

Answer:

Discrepancies may arise from solvent effects , pH-dependent tautomerism , or crystalline vs. amorphous forms . To address this:

- Perform variable-temperature NMR to assess tautomeric equilibria.

- Validate using X-ray crystallography to resolve absolute configuration and hydrogen bonding patterns.

- Replicate experiments under standardized conditions (solvent, concentration, temperature) to isolate variables.

- Compare with structurally analogous hydrochlorides (e.g., dopamine HCl) to identify common spectral artifacts .

Basic: What protocols ensure the stability of 3-Amino-4,6-dimethylindolin-2-one hydrochloride during long-term storage?

Answer:

Store the compound in airtight, light-resistant containers with desiccants (e.g., silica gel) at 2–8°C . Monitor stability via accelerated degradation studies :

- Expose samples to 40°C/75% relative humidity for 4 weeks.

- Analyze periodically using HPLC to track degradation products (e.g., oxidation at the indole NH or hydrolysis of the amine group).

- For lyophilized forms, verify residual moisture via Karl Fischer titration .

Advanced: How to design experiments to identify synthetic byproducts or degradation products of 3-Amino-4,6-dimethylindolin-2-one hydrochloride?

Answer:

Use LC-MS/MS with high-resolution mass spectrometry (HRMS) to detect low-abundance impurities.

- Synthetic byproducts : Spike reaction mixtures with EP-grade impurity references (e.g., methylated or halogenated analogs) for retention time alignment .

- Degradation pathways : Perform forced degradation under oxidative (H₂O₂), acidic (HCl), and thermal stress. Use QbD (Quality by Design) principles to model degradation kinetics .

Basic: What critical parameters should be optimized during the synthesis of 3-Amino-4,6-dimethylindolin-2-one hydrochloride?

Answer:

Key parameters include:

- Reaction temperature : Maintain 0–5°C during HCl salt formation to prevent decomposition.

- Stoichiometry : Use a 1.1:1 molar ratio of freebase to HCl to avoid excess acid.

- Workup : Precipitate the hydrochloride salt in anhydrous ethyl acetate for higher crystallinity.

- Purification : Recrystallize from ethanol/water (7:3 v/v) to remove dimethylamine byproducts .

Advanced: How to address contradictory bioactivity results of 3-Amino-4,6-dimethylindolin-2-one hydrochloride across different cell lines?

Answer:

Contradictions may stem from cell-specific metabolism or assay interference . Mitigate by:

- Standardizing assay conditions : Use matched cell lines (e.g., HEK293 vs. HepG2) with identical passage numbers and serum-free media.

- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity or qPCR for downstream gene expression.

- Metabolite profiling : Use LC-HRMS to identify cell-specific degradation products that modulate activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.